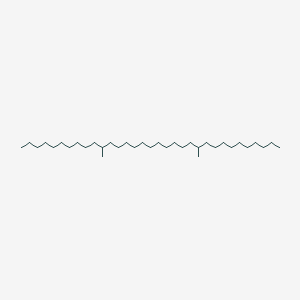
11,23-Dimethyltritriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,23-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a derivative of tritriacontane, characterized by the presence of two methyl groups at the 11th and 23rd positions of the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,23-Dimethyltritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
11,23-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of 11,23-dimethyltritriacontanol, 11,23-dimethyltritriacontanal, or 11,23-dimethyltritriacontanoic acid.
Reduction: Cleavage products such as smaller alkanes.
Substitution: 11,23-dichlorotritriacontane or 11,23-dibromotritriacontane.
科学研究应用
11,23-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons in different chemical reactions.
Biology: Investigated for its role in biological membranes and its interaction with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
作用机制
The mechanism of action of 11,23-Dimethyltritriacontane largely depends on its chemical interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other nonpolar molecules, potentially influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3,7-Dimethyltritriacontane
- 5,15-Dimethyltritriacontane
- 7,19-Dimethyltritriacontane
Uniqueness
11,23-Dimethyltritriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This positional isomerism can result in different reactivity and interaction patterns compared to other dimethyltritriacontane isomers.
属性
CAS 编号 |
163130-22-1 |
|---|---|
分子式 |
C35H72 |
分子量 |
492.9 g/mol |
IUPAC 名称 |
11,23-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-18-22-26-30-34(3)32-28-24-20-16-15-17-21-25-29-33-35(4)31-27-23-19-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI 键 |
VHTJZKKRUJLYNH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
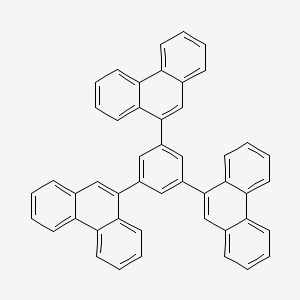
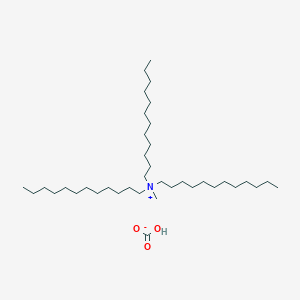
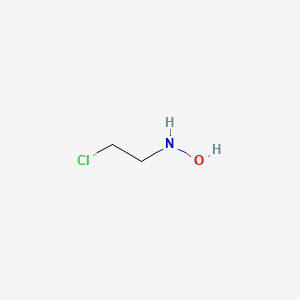
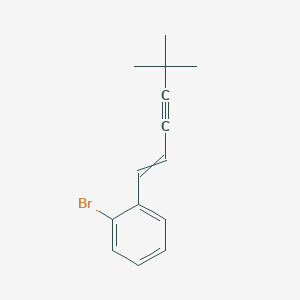
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
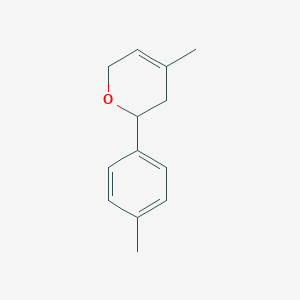
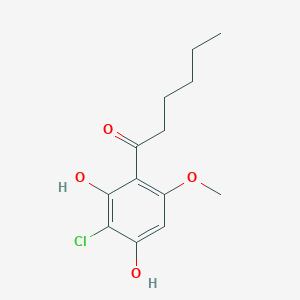
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)

